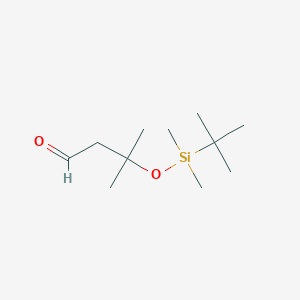

3-(tert-Butyldimethylsiloxy)-3-methylbutanal

Beschreibung

3-(tert-Butyldimethylsiloxy)-3-methylbutanal is a silyl-protected aldehyde with the molecular formula C₁₁H₂₄O₂Si (molecular weight: 232.39 g/mol). It features a tert-butyldimethylsilyl (TBS) group attached to a tertiary alcohol moiety adjacent to an aldehyde functional group. This compound is commonly synthesized via Swern oxidation of the corresponding alcohol, as demonstrated by the use of oxalyl chloride and DMSO under anhydrous conditions . The TBS group serves as a protective group, enhancing stability during synthetic processes by preventing unwanted reactions at the hydroxyl site.

Key structural characteristics include:

- Aldehyde group: Reactive towards nucleophilic additions.

- TBS ether: Provides steric bulk and reduces volatility.

- Branched alkyl chain: Influences solubility and steric hindrance.

Eigenschaften

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2Si/c1-10(2,3)14(6,7)13-11(4,5)8-9-12/h9H,8H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYYSBBURVUZKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C)(C)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253943-08-6 | |

| Record name | 3-[(tert-butyldimethylsilyl)oxy]-3-methylbutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyldimethylsiloxy)-3-methylbutanal typically involves the reaction of tert-butyldimethylsilyl chloride with 3-methylbutanal in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions . The general reaction scheme is as follows:

3-methylbutanal+tert-butyldimethylsilyl chlorideBase3-(tert-Butyldimethylsiloxy)-3-methylbutanal+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the stringent conditions required for the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

3-(tert-Butyldimethylsiloxy)-3-methylbutanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Oxidation: 3-(tert-Butyldimethylsiloxy)-3-methylbutanoic acid.

Reduction: 3-(tert-Butyldimethylsiloxy)-3-methylbutanol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(tert-Butyldimethylsiloxy)-3-methylbutanal is widely used in scientific research due to its versatility:

Chemistry: Used as a protecting group for alcohols and other functional groups in organic synthesis.

Biology: Employed in the synthesis of biologically active molecules where protection of functional groups is necessary.

Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.

Wirkmechanismus

The mechanism by which 3-(tert-Butyldimethylsiloxy)-3-methylbutanal exerts its effects is primarily through the protection of functional groups. The tert-butyldimethylsiloxy group provides steric hindrance, preventing unwanted reactions at the protected site. This protection is reversible, allowing for the selective deprotection under mild conditions, typically using fluoride ions or acidic conditions .

Vergleich Mit ähnlichen Verbindungen

Functional Group and Reactivity

The table below compares 3-(tert-Butyldimethylsiloxy)-3-methylbutanal with analogous compounds:

Biologische Aktivität

3-(tert-Butyldimethylsiloxy)-3-methylbutanal (CAS No. 1253943-08-6) is an organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This compound features a tert-butyldimethylsiloxy group, which may influence its solubility, stability, and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of 3-(tert-Butyldimethylsiloxy)-3-methylbutanal is C₁₃H₂₄O₂Si. The presence of the siloxy group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes.

| Property | Value |

|---|---|

| Molecular Weight | 240.41 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of 3-(tert-Butyldimethylsiloxy)-3-methylbutanal is hypothesized to involve several mechanisms:

- Cell Membrane Interaction : The lipophilic nature of the compound may allow it to integrate into cell membranes, affecting membrane fluidity and function.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could mitigate oxidative stress in cells.

Anticancer Potential

The potential anticancer activity of this compound is under investigation. Compounds with similar functional groups have shown promise in inducing apoptosis in cancer cells through various pathways:

- Apoptosis Induction : Modulating pro-apoptotic and anti-apoptotic proteins.

- Cell Cycle Arrest : Interfering with cell cycle progression.

Case Studies and Research Findings

- Study on Siloxy Compounds : A study demonstrated that siloxane derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting that 3-(tert-Butyldimethylsiloxy)-3-methylbutanal may possess similar properties .

- Antioxidant Properties : Research highlighted that siloxane compounds could act as effective antioxidants, reducing reactive oxygen species (ROS) levels in vitro .

- Antibacterial Testing : In preliminary tests, related siloxane compounds showed activity against Gram-positive bacteria, indicating a potential for antimicrobial applications .

Comparative Analysis

To better understand the biological activity of 3-(tert-Butyldimethylsiloxy)-3-methylbutanal, a comparison with structurally similar compounds can be insightful.

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 3-(tert-Butyldimethylsiloxy)-3-methylbutanal | TBD | TBD | Under investigation |

| Siloxane Derivative A | Yes | Moderate | Exhibits significant cytotoxic effects |

| Siloxane Derivative B | Yes | High | Strong apoptosis induction in cancer cells |

Q & A

Q. What are the optimal conditions for synthesizing 3-(tert-Butyldimethylsiloxy)-3-methylbutanal, and how does the choice of base influence yield?

The synthesis typically involves silylation of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) with a base such as imidazole in anhydrous solvents (e.g., THF or DMF). Imidazole is preferred due to its ability to scavenge HCl, minimizing side reactions. Reaction temperatures are maintained between 0°C and room temperature to control exothermicity and improve regioselectivity . Subsequent chlorination of the aldehyde moiety can be achieved using SOCl₂ or PCl₃, requiring strict anhydrous conditions to avoid hydrolysis .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Analytical techniques include:

- NMR spectroscopy : To confirm the presence of the tert-butyldimethylsilyl group (distinct δ 0.1–0.3 ppm for Si–CH₃ protons) and aldehyde proton (δ ~9.5 ppm).

- GC-MS : For assessing purity and detecting volatile byproducts.

- HPLC : With UV detection at 210–260 nm to monitor aldehyde-containing intermediates . Moisture-sensitive handling is critical during analysis to prevent degradation .

Q. What are the key storage and handling protocols to ensure compound stability?

Store at 0–6°C in airtight, amber glass vials under inert gas (e.g., argon). Desiccants like molecular sieves should be added to the storage container. Avoid exposure to moisture or protic solvents, as the silyl ether group is prone to hydrolysis .

Advanced Research Questions

Q. How do halogen substituents (Cl, Br, I) on the aldehyde moiety impact reactivity in nucleophilic substitution reactions?

Comparative studies of analogs (e.g., 3-(tert-butyldimethylsiloxy)-4-bromobutanal) reveal that electronegativity and leaving-group ability influence reaction kinetics. Chlorine (Cl) offers a balance between stability and reactivity, while iodine (I) increases electrophilicity but may reduce selectivity due to steric effects. Fluorine (F) alters electronic properties but requires harsher conditions for substitution .

Q. What strategies resolve contradictions in reported yields for silylation reactions under varying solvent systems?

Discrepancies often arise from trace moisture or inadequate base stoichiometry. Systematic optimization includes:

- Pre-drying solvents over molecular sieves.

- Using a 1.2–1.5 molar excess of imidazole relative to TBDMS-Cl.

- Monitoring reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 9:1) .

Q. How does steric shielding by the tert-butyldimethylsilyl group influence stereochemical outcomes in aldol reactions?

The bulky silyl group restricts rotation around the C–O bond, favoring specific diastereomers in aldol condensations. Computational modeling (DFT) and NOE NMR experiments can validate transition-state geometries. For example, syn-aldol products dominate due to reduced steric hindrance between the silyl group and nucleophile .

Q. What mechanistic insights explain the compound’s role in enzyme inhibition studies?

The aldehyde moiety acts as an electrophilic trap for nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. The silyl group enhances membrane permeability, enabling cellular uptake. Competitive inhibition assays (IC₅₀ determination) coupled with X-ray crystallography can map binding interactions .

Data Analysis and Methodological Challenges

Q. How can researchers address discrepancies in biological activity data across studies using this compound?

Variability may stem from differences in:

Q. What computational tools predict the compound’s reactivity in complex reaction cascades?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for silyl ether cleavage or aldehyde transformations. Software like Gaussian or ORCA provides energy profiles, while machine learning (e.g., Chemprop) predicts reaction yields under diverse conditions .

Comparative Table: Key Analogs and Their Properties

| Compound | Substituent | Reactivity Trend | Biological Application |

|---|---|---|---|

| 3-(tert-Butyldimethylsiloxy)-4-Cl-butanal | Cl | Moderate electrophilicity | Enzyme inhibition |

| 3-(tert-Butyldimethylsiloxy)-4-Br-butanal | Br | Higher leaving-group ability | Radiolabeling probes |

| 3-(tert-Butyldimethylsiloxy)-4-F-butanal | F | Enhanced metabolic stability | PET tracer development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.